(4aR,9bR)-8,9b-dimethyl-2,3,4,4a-tetrahydro-1H-dibenzofuran
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Overview
Description
(4aR,9bR)-8,9b-dimethyl-2,3,4,4a-tetrahydro-1H-dibenzofuran is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the dibenzofuran family, which is characterized by a fused ring system containing oxygen. The stereochemistry of the compound, indicated by the (4aR,9bR) configuration, adds to its specificity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,9bR)-8,9b-dimethyl-2,3,4,4a-tetrahydro-1H-dibenzofuran typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities efficiently. The use of advanced purification methods, such as chromatography and crystallization, ensures the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(4aR,9bR)-8,9b-dimethyl-2,3,4,4a-tetrahydro-1H-dibenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogens or other functional groups.
Scientific Research Applications
(4aR,9bR)-8,9b-dimethyl-2,3,4,4a-tetrahydro-1H-dibenzofuran has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (4aR,9bR)-8,9b-dimethyl-2,3,4,4a-tetrahydro-1H-dibenzofuran involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (4aR,9bR)-2,5-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole
- (4aR,9bS)-2,8-Dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole
- 1,2-Dihydro-1’-methylspiro[3H-indole-3,4’-piperidine]
Uniqueness
What sets (4aR,9bR)-8,9b-dimethyl-2,3,4,4a-tetrahydro-1H-dibenzofuran apart is its specific stereochemistry and the presence of the dibenzofuran core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H18O |
---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
(4aR,9bR)-8,9b-dimethyl-2,3,4,4a-tetrahydro-1H-dibenzofuran |
InChI |
InChI=1S/C14H18O/c1-10-6-7-12-11(9-10)14(2)8-4-3-5-13(14)15-12/h6-7,9,13H,3-5,8H2,1-2H3/t13-,14-/m1/s1 |
InChI Key |
SENXWZHZZCHEOV-ZIAGYGMSSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)O[C@H]3[C@@]2(CCCC3)C |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3C2(CCCC3)C |
Origin of Product |
United States |
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